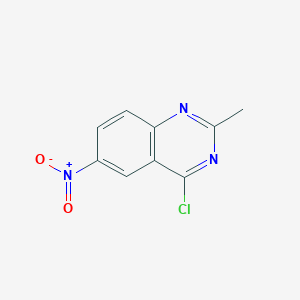

4-Chloro-2-methyl-6-nitroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-6-nitroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c1-5-11-8-3-2-6(13(14)15)4-7(8)9(10)12-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLWKWGOOHGUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647977 | |

| Record name | 4-Chloro-2-methyl-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74151-22-7 | |

| Record name | 4-Chloro-2-methyl-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Methyl 6 Nitroquinazoline and Analogous Scaffolds

De Novo Synthesis Approaches to the Quinazoline (B50416) Core

The formation of the fundamental quinazoline ring system is the initial critical phase in the synthesis of 4-chloro-2-methyl-6-nitroquinazoline. This is typically achieved through cyclization reactions that build the heterocyclic framework from acyclic or simpler cyclic precursors.

Cyclization Reactions for Ring Formation

The construction of the quinazoline core often involves the condensation of an anthranilic acid derivative with an appropriate source for the C-2 and N-3 atoms of the pyrimidine (B1678525) ring. One of the most established methods for this transformation is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (also known as quinazolin-4-ones). wikipedia.orgchemeurope.comnih.gov This method is valued for its directness in forming the quinazolinone precursor, which is essential for the subsequent introduction of the chloro group at the C-4 position.

The general mechanism of the Niementowski synthesis involves the initial formation of an N-acylanthranilic acid, which then undergoes cyclodehydration to yield the quinazolin-4-one. The reaction conditions can be thermally driven, often requiring high temperatures, but microwave-assisted protocols have been developed to improve reaction times and yields. nih.gov

| Reaction | Reactants | Product | Key Features |

| Niementowski Synthesis | Anthranilic Acid, Amide | 4-Oxo-3,4-dihydroquinazoline | Forms the quinazolinone precursor; can be thermally or microwave-assisted. wikipedia.orgnih.gov |

| Bischler Synthesis | 2-Acylaminobenzaldehyde/ketone, Ammonia/Amine | Quinazoline | A traditional method involving cyclization with a source of ammonia. |

| Riedel Synthesis | o-Nitrobenzaldehyde, Formamide | Quinazoline | Involves reductive cyclization of a nitro precursor. nih.gov |

Strategies for Ortho-Substituted Precursors

The synthesis of these precursors often involves standard aromatic substitution reactions. For instance, the nitration of 2-aminobenzoic acid can yield 2-amino-5-nitrobenzoic acid. Alternatively, starting with a pre-nitrated aniline (B41778), such as 4-nitroaniline, and then introducing the ortho-amino and carboxylic acid functionalities is another viable strategy. nih.gov The use of ortho-substituted 2-halo-N-arylbenzamides has also been explored for the synthesis of quinazolines. researchgate.net

Introduction of Specific Substituents to the Quinazoline Nucleus

Once the quinazoline core, typically as a quinazolin-4-one, is formed, the next stages involve the precise introduction of the chloro, methyl, and nitro groups at the C-4, C-2, and C-6 positions, respectively.

Nitration Protocols for C-6 Functionalization

Electrophilic nitration is the standard method for introducing a nitro group onto the quinazoline ring. The benzene (B151609) portion of the quinazoline ring is more susceptible to electrophilic substitution than the pyrimidine ring. wikipedia.org The regioselectivity of nitration is influenced by the existing substituents and the reaction conditions. For the quinazoline scaffold, nitration typically occurs at the C-6 or C-8 positions. nih.govstackexchange.com

To synthesize 6-nitroquinazoline (B1619102) derivatives, the quinazoline core can be treated with a nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid. nih.gov In many synthetic routes for this compound, the nitro group is already present in the starting aniline precursor (e.g., 2-amino-5-nitrobenzoic acid), thereby avoiding a separate nitration step on the quinazoline ring itself. This pre-functionalization strategy is often more efficient and avoids potential side reactions.

A general procedure for the nitration of a quinazolinone intermediate involves dissolving the substrate in concentrated sulfuric acid, cooling the mixture, and then adding a nitrating agent like potassium nitrate.

Chlorination at the C-4 Position

The conversion of the 4-oxo group of the quinazolin-4-one intermediate to a chloro substituent is a critical step in the synthesis of this compound. This transformation is typically achieved by treating the 2-methyl-6-nitroquinazolin-4-one with a chlorinating agent.

Commonly used reagents for this chlorination include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). researchgate.netresearchgate.net The reaction is often carried out at elevated temperatures, sometimes in the presence of a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF). The mechanism involves the initial formation of a phosphate (B84403) or chlorosulfite ester at the C-4 oxygen, which is then displaced by a chloride ion.

| Chlorinating Agent | Typical Conditions | Advantages | Considerations |

| Phosphorus oxychloride (POCl₃) | Reflux, often with DMF | Effective for a wide range of substrates. | Corrosive and requires careful handling. |

| Thionyl chloride (SOCl₂) | Reflux, often with DMF | Volatile byproducts (SO₂ and HCl) are easily removed. | Can be aggressive and lead to side reactions. |

| Trichloroacetonitrile/Triphenylphosphine (Cl₃CCN/PPh₃) | Milder conditions | Useful for sensitive substrates. | Stoichiometric amounts of phosphine (B1218219) oxide byproduct are generated. nih.gov |

For example, 7-fluoro-6-nitro-4-hydroxyquinazoline is treated with sulfoxide (B87167) chloride to obtain 4-chloro-7-fluoro-6-nitroquinazoline (B50361). google.com

Methylation at the C-2 Position

The introduction of the methyl group at the C-2 position is generally accomplished during the initial cyclization step that forms the quinazoline ring, rather than by direct methylation of a pre-formed quinazoline.

In the context of the Niementowski synthesis, using an appropriate acetamide (B32628) derivative or reacting anthranilic acid with acetic anhydride (B1165640) can introduce the 2-methyl group. For instance, the condensation of 2-amino-5-nitrobenzoic acid with acetamide would lead to the formation of 2-methyl-6-nitroquinazolin-4-one. scispace.com Another approach involves the reaction of a 2-aminobenzamide (B116534) with a source of the C-2 methyl group, such as acetic anhydride or acetyl chloride, which leads to the formation of the corresponding 2-methyl-4(3H)-quinazolinone.

Direct methylation at the C-2 position of a quinazoline ring that is unsubstituted at this position is challenging due to the electronic nature of the ring system. Therefore, incorporating the C-2 substituent during the ring-forming cyclization is the preferred and more efficient synthetic strategy.

Multi-step Synthetic Sequences for this compound

The construction of the this compound scaffold typically involves a multi-step synthetic pathway. A common approach begins with a substituted aniline, which undergoes cyclization, nitration, and chlorination to yield the final product. For instance, a similar compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, is synthesized from 4-methoxyaniline through a three-step process involving cyclization, nitration, and chlorination. researchgate.netatlantis-press.com This general strategy can be adapted for the synthesis of this compound.

Another relevant synthetic route involves the initial synthesis of a hydroxyl-substituted quinazoline, which is then nitrated and subsequently chlorinated. For example, the synthesis of 4-chloro-7-fluoro-6-nitroquinazoline starts from 2-amino-4-fluorobenzoic acid, which is first converted to 7-fluoro-4-hydroxyquinazoline. This intermediate is then nitrated to form 7-fluoro-6-nitro-4-hydroxyquinazoline, and finally treated with a chlorinating agent like thionyl chloride to produce the target molecule. google.com

These multi-step sequences often begin with readily available starting materials and proceed through key intermediates such as benzoxazinones. tandfonline.comresearchgate.net The synthesis of 2-methyl-quinazolin-4(3H)-ones, for example, often involves the cyclization of anthranilic acid to a benzoxazinone (B8607429) using acetic anhydride, followed by reaction with an appropriate amine. tandfonline.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product in quinazoline synthesis. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time. researchgate.netjournalirjpac.com

For instance, in the synthesis of 4-methylquinazoline (B149083) from 2-aminoacetophenone (B1585202) and formamide, the use of a Lewis acid catalyst like BF3-Et2O, along with specific molar ratios of substrates and an optimal temperature and reaction time, was found to significantly increase the yield to 86%. journalirjpac.com The choice of solvent can also have a profound impact on the reaction outcome. In one study, acetic acid was identified as the superior solvent for a three-component reaction to synthesize pyrimido[2,1-b] magnusconferences.comnih.govbenzothiazole derivatives. researchgate.net

Temperature is another critical factor. A reaction to form a benzothiazolo[3,2-a]quinazoline derivative showed only a 12% yield at room temperature, which increased to 45% under reflux conditions. researchgate.net The equivalents of starting materials also play an important role in driving the reaction towards the desired product. researchgate.net

| Parameter | Condition 1 | Condition 2 | Condition 3 | Impact on Yield/Selectivity |

|---|---|---|---|---|

| Catalyst | None | Lewis Acid (e.g., BF3-Et2O) | Transition Metal (e.g., Copper) | Catalysts can significantly increase reaction rates and yields. journalirjpac.com |

| Solvent | Toluene | Acetic Acid | Water | Solvent choice affects solubility and reactivity, with greener options like water being explored. researchgate.netsci-hub.cat |

| Temperature | Room Temperature | Reflux | Microwave Irradiation | Higher temperatures generally increase reaction rates, with microwave heating offering rapid and efficient energy transfer. researchgate.netnih.gov |

Isolation and Purification Techniques in Complex Syntheses

The isolation and purification of the target quinazoline derivatives from complex reaction mixtures are critical steps to obtain a high-purity product. Common techniques employed include extraction, crystallization, and chromatography.

Following a reaction, the crude product is often isolated by filtration if it precipitates out of the reaction mixture. google.com The solid can then be washed with appropriate solvents to remove impurities. For instance, in the synthesis of 4-chloro-7-fluoro-6-nitroquinazoline, the intermediate 7-fluoro-6-nitro-4-hydroxyquinazoline is washed repeatedly with methanol (B129727) to remove isomers. google.com The final product can be purified by washing with a solvent mixture like petroleum ether and ethyl acetate (B1210297). google.com

For non-crystalline products or when higher purity is required, flash chromatography using silica (B1680970) gel is a standard purification method. The choice of the mobile phase is crucial for effective separation of the desired compound from byproducts and unreacted starting materials. In some modern synthetic approaches, specialized purification techniques are used. For example, in a fluorous-phase synthesis of quinazolin-4-ones, the product was separated by solid-phase extraction on fluorous reversed-phase silica gel, which effectively captures tagged impurities. nih.gov

Green Chemistry Principles in Quinazoline Synthesis Research

The application of green chemistry principles to the synthesis of quinazolines is an area of growing interest, aiming to develop more environmentally benign and sustainable methods. magnusconferences.comresearchgate.net This involves the use of greener solvents, alternative energy sources, and catalysts that can be recycled. researchgate.netopenmedicinalchemistryjournal.com

Strategies that align with green chemistry include the use of water as a solvent, microwave-assisted synthesis, and the application of ionic liquids. magnusconferences.comresearchgate.net These approaches often lead to shorter reaction times, higher yields, and reduced generation of hazardous waste. magnusconferences.com

Microwave-Assisted Synthesis of Quinazoline Scaffolds

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to conventional heating. frontiersin.orgnih.gov In the synthesis of quinazoline and quinazolinone derivatives, microwave-assisted methods have been shown to significantly reduce reaction times and improve yields. nih.govnih.govresearchgate.net

For example, a rapid and efficient microwave-assisted protocol was developed for quinazoline synthesis, which greatly improved upon a conventional synthetic method. researchgate.net The use of microwave irradiation can accelerate reaction rates, often reducing reaction times from hours to minutes. researchgate.net In one instance, a microwave-assisted, iron-catalyzed cyclization in water was developed for the synthesis of quinazolinone derivatives, highlighting a green and efficient approach. sci-hub.cat

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 3-6 hours | 10-20 minutes | researchgate.net |

| Yield | 48-89% | 66-97% | researchgate.net |

Application of Ionic Liquids in Synthetic Routes

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their low vapor pressure, high thermal stability, and recyclability. openmedicinalchemistryjournal.comacs.org In quinazoline synthesis, ionic liquids can act as both solvents and catalysts, promoting reactions and facilitating product isolation. openmedicinalchemistryjournal.comnih.gov

Acidic ionic liquids have been used as reusable catalysts for the synthesis of 4(3H)-quinazolinones, demonstrating several advantages over conventional acid catalysts. openmedicinalchemistryjournal.com The use of ionic liquids can lead to excellent yields of the desired products. openmedicinalchemistryjournal.com Furthermore, certain ionic liquids have been designed to efficiently capture and convert CO2 into quinazoline-2,4(1H,3H)-diones, showcasing an innovative and green synthetic route. acs.orgmdpi.com The tunability of ionic liquids allows for the design of task-specific catalysts for particular transformations in quinazoline synthesis. mdpi.com

Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Methyl 6 Nitroquinazoline

The chemical reactivity of 4-Chloro-2-methyl-6-nitroquinazoline is dominated by two key features: the electron-deficient nature of the quinazoline (B50416) ring and the presence of two functional groups amenable to transformation. The chloro group at the C-4 position is activated for nucleophilic aromatic substitution, and the nitro group at the C-6 position can be readily reduced.

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

The C-4 position of the quinazoline ring is highly susceptible to nucleophilic attack. This reactivity is enhanced by the electron-withdrawing effects of both the adjacent ring nitrogen atom and, more significantly, the nitro group at the C-6 position. chemimpex.com This electronic setup facilitates the addition-elimination mechanism characteristic of Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds through a stabilized intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net

The activated C-4 carbon readily reacts with a wide array of nucleophiles. The substitution of the chlorine atom is a common strategy for synthesizing diverse libraries of quinazoline derivatives. nih.govmdpi.comresearchgate.net

Amines: Primary and secondary amines, including anilines and aliphatic amines, are common nucleophiles used to generate 4-aminoquinazoline derivatives. mdpi.comresearchgate.net These reactions are foundational in medicinal chemistry for creating compounds with potential biological activity. nih.gov For instance, the reaction with aniline (B41778) derivatives can yield various N-phenyl-2-methyl-6-nitroquinazolin-4-amines.

Hydrazines: Hydrazine (B178648) and its derivatives react to form 4-hydrazinoquinazolines. These products are versatile intermediates themselves, capable of undergoing further cyclization reactions to form fused heterocyclic systems. The reaction with hydrazine is a well-established transformation for similar chloroquinazoline systems. researchgate.netmdpi.com

Alcohols: Alkoxides, derived from alcohols, can also displace the chloride to form 4-alkoxyquinazolines, although this reaction is less commonly documented for this specific substrate compared to amination or hydrazination.

| Nucleophile | Product Type | Significance |

|---|---|---|

| Primary/Secondary Amines (R-NH₂, R₂NH) | 4-Aminoquinazolines | Core structures in many biologically active compounds. nih.gov |

| Hydrazines (N₂H₄, R-NHNH₂) | 4-Hydrazinoquinazolines | Key intermediates for synthesis of fused heterocycles. mdpi.com |

| Alcohols/Alkoxides (R-OH/R-O⁻) | 4-Alkoxyquinazolines | Formation of ether linkages at the C-4 position. |

In the context of SNAr reactions, the nature of the leaving group can significantly influence the reaction rate. The typical trend for halide leaving groups in SNAr is F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. nih.govmasterorganicchemistry.com This "element effect" is attributed to the mechanism's rate-determining step, which is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex. masterorganicchemistry.com

The high electronegativity of the leaving group (like fluorine) stabilizes the developing negative charge in the intermediate complex through a strong inductive effect, thereby lowering the activation energy of this first step. nih.gov While chlorine is the leaving group in the title compound, its effectiveness is substantial due to the strong activation provided by the nitro group and the quinazoline ring nitrogens. The stability of the departing chloride ion also ensures the second step, the elimination of the leaving group, proceeds efficiently.

Reductive Transformations of the Nitro Group at C-6

The nitro group at the C-6 position is a versatile functional group that can be readily transformed, most commonly into an amino group. This reduction is a key step in the synthesis of various functionalized quinazolines, particularly for pharmaceutical applications where an amino group can serve as a handle for further derivatization or as a key pharmacophoric feature. nih.gov

The conversion of the C-6 nitro group to a C-6 amino group (an aniline derivative) is a high-yielding and widely used transformation. This creates 4-chloro-2-methylquinazolin-6-amine, a bifunctional intermediate where the C-4 chloro and C-6 amino groups can be manipulated in subsequent steps. The key challenge is achieving chemoselectivity, reducing the nitro group without affecting the chloro substituent at the C-4 position (hydrodehalogenation).

A variety of reducing agents and conditions can be employed for the reduction of aromatic nitro groups. The choice of reagent is critical to ensure the preservation of the C-4 chloro group. commonorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This is a common and clean method. While palladium on carbon (Pd/C) is a powerful catalyst, it can sometimes lead to undesired dehalogenation. commonorganicchemistry.com Raney Nickel is often a safer alternative for substrates containing aromatic chlorides, as it is less prone to catalyzing hydrodehalogenation. commonorganicchemistry.com

Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acetic acid, are classic and effective methods for nitro group reduction. commonorganicchemistry.comscispace.com SnCl₂ is particularly known for its mildness and chemoselectivity, making it a suitable choice for this transformation.

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. It can sometimes offer better selectivity compared to using hydrogen gas directly.

| Reducing Agent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂/Raney Nickel | Low to moderate pressure H₂, alcohol solvent | Good for avoiding dehalogenation of aryl chlorides. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | HCl, Ethanol or Ethyl Acetate (B1210297) | Mild and highly chemoselective for nitro groups. commonorganicchemistry.com |

| Iron (Fe) powder | Acetic Acid or NH₄Cl/H₂O | Classical, inexpensive, and effective method. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can be useful when acidic or hydrogenation conditions are not tolerated. commonorganicchemistry.com |

Electrophilic Aromatic Substitution on the Quinazoline Ring

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on an electron-rich aromatic ring. masterorganicchemistry.comlibretexts.org The quinazoline ring system is inherently electron-deficient due to the presence of the two nitrogen atoms. In this compound, the ring is further and strongly deactivated by the powerful electron-withdrawing effects of the C-6 nitro group and the C-4 chloro group.

Due to this severe deactivation, the aromatic ring lacks the necessary nucleophilicity to react with electrophiles under standard EAS conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). total-synthesis.com Consequently, electrophilic aromatic substitution is not a viable or characteristic reaction pathway for this compound. Any attempt to force such a reaction would likely require extremely harsh conditions that would risk degrading the molecule entirely.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and the chloro group at the C-4 position of this compound serves as an excellent electrophilic partner in these transformations. The electron-withdrawing nature of the quinazoline ring system and the nitro group enhances the reactivity of the C-4 position towards oxidative addition in catalytic cycles.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the formation of new bonds in organic synthesis. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of similar 4-chloroquinazoline (B184009) derivatives provides a strong indication of its expected behavior in these reactions.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a versatile method for forming C-C bonds. organic-chemistry.org For this compound, this reaction would involve its coupling with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. acs.orgacs.org This reaction would enable the introduction of a wide range of alkyl, aryl, and vinyl groups at the C-4 position of the quinazoline core. The mechanism is similar to other palladium-catalyzed cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.org

The Heck reaction involves the coupling of an organic halide with an alkene to form a substituted alkene. wikipedia.orgresearchgate.net In the context of this compound, this reaction would lead to the formation of 4-alkenyl-2-methyl-6-nitroquinazolines. The reaction is typically carried out in the presence of a palladium catalyst and a base. researchgate.net

While detailed experimental data for these reactions with this compound is scarce, the following table provides a hypothetical representation of expected products based on known transformations of similar substrates.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Methyl-6-nitro-4-phenylquinazoline |

| Negishi | Ethylzinc chloride | Pd(PPh₃)₄ | 4-Ethyl-2-methyl-6-nitroquinazoline |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 2-Methyl-6-nitro-4-styrylquinazoline |

Besides palladium, other transition metals such as nickel and copper have been successfully employed in cross-coupling reactions of chloroheterocycles. Nickel catalysts, for instance, are often a more cost-effective alternative to palladium and can exhibit unique reactivity. acs.org Copper-catalyzed reactions, such as the Ullmann condensation, are particularly useful for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. These alternative catalytic systems could potentially be applied to this compound to further diversify the range of accessible derivatives.

In polyhalogenated quinazoline systems, the regioselectivity of cross-coupling reactions is a critical consideration. Generally, the C-4 position of the quinazoline ring is more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling than the C-2 position. This enhanced reactivity is attributed to the electronic effects of the ring nitrogens. For instance, in 2,4-dichloroquinazolines, cross-coupling reactions typically occur selectively at the C-4 position. nih.gov This inherent regioselectivity is expected to hold true for this compound, allowing for selective functionalization at the C-4 position without affecting the C-2 methyl group or other positions on the quinazoline ring.

Reactions Involving the Methyl Group at C-2

The methyl group at the C-2 position of the quinazoline ring is also a site for various chemical transformations, primarily due to the acidity of its protons, which is enhanced by the adjacent electron-withdrawing quinazoline ring.

One of the most common reactions of 2-methylquinazolines is their condensation with aromatic aldehydes. This reaction, typically carried out in the presence of a catalyst such as acetic anhydride (B1165640) or a base, leads to the formation of 2-styrylquinazoline derivatives. The reaction proceeds through the deprotonation of the methyl group to form a nucleophilic intermediate that then attacks the aldehyde. Subsequent dehydration yields the final styryl product. While no specific examples with this compound are available, the general reactivity of 2-methylquinolines and other 2-methyl-azaheterocycles in such condensations is well-established.

Another potential transformation of the C-2 methyl group is its oxidation to a carboxylic acid. This can be achieved using strong oxidizing agents. The resulting 4-chloro-6-nitroquinazoline-2-carboxylic acid would be a valuable intermediate for the synthesis of other derivatives through amide bond formation or other carboxylic acid chemistries.

The following table summarizes some of the potential reactions of the C-2 methyl group.

| Reaction Type | Reagent | Product |

| Condensation | Benzaldehyde | 4-Chloro-2-(2-phenylethenyl)-6-nitroquinazoline |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 4-Chloro-6-nitroquinazoline-2-carboxylic acid |

Mechanistic Investigations of Reactions Involving 4 Chloro 2 Methyl 6 Nitroquinazoline Frameworks

Elucidation of Nucleophilic Aromatic Substitution Mechanisms at Quinazoline (B50416) C-4

The nucleophilic aromatic substitution (SNAr) is a principal reaction for 4-chloroquinazolines. The presence of the electron-withdrawing nitro group at the 6-position and the quinazoline ring's intrinsic electron deficiency significantly activates the C-4 position for nucleophilic attack. This regioselectivity is a well-documented phenomenon in quinazoline chemistry. nih.gov Theoretical studies on related 2,4-dichloroquinazolines confirm that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the more electrophilic center and thus more susceptible to nucleophilic attack compared to the C-2 position. nih.gov

The most widely accepted pathway for this transformation is a two-step addition-elimination mechanism. However, recent studies on various heterocyclic systems suggest that the mechanism can exist on a continuum, potentially proceeding through a concerted or borderline pathway depending on the specific reactants and conditions. nih.gov

Computational and Experimental Studies of Meisenheimer Complex Intermediates

The classical two-step SNAr mechanism proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex (or σ-adduct). nih.gov In the context of 4-Chloro-2-methyl-6-nitroquinazoline, the proposed mechanism would involve the attack of a nucleophile at the C-4 position, breaking the aromaticity of the pyrimidine (B1678525) ring and forming a tetrahedral intermediate.

The negative charge in this Meisenheimer complex is delocalized across the heterocyclic system and, importantly, onto the electron-withdrawing 6-nitro group. This delocalization provides substantial stabilization for the intermediate, lowering the activation energy of the first, often rate-determining, step. In the second step, the chloride ion is eliminated, and the aromaticity of the quinazoline ring is restored. While this is the theoretically sound pathway, specific spectroscopic observation or isolation of a Meisenheimer complex for this compound has not been reported.

Mechanistic Pathways of Nitro Group Reduction

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This process is a six-electron reduction that typically proceeds through several intermediate stages. While the specific pathway for this compound has not been detailed, the general mechanism is well-established.

The reduction generally follows one of two main pathways, depending on the reaction conditions:

Direct (or Hydrogenation) Pathway: This route involves the sequential reduction of the nitro group.

**Nitro (R-NO₂) → Nitroso (R-NO) → Hydroxylamine (B1172632) (R-NHOH) → Amine (R-NH₂) **

Condensation Pathway: Under certain conditions, intermediates can react with each other. For instance, a nitroso intermediate can react with a hydroxylamine intermediate to form an azoxy compound (R-N(O)=N-R), which can be further reduced to azo (R-N=N-R) and hydrazo (R-NH-NH-R) derivatives before final cleavage to the amine.

Common reagents for this transformation include catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) or the use of metals in acidic media (e.g., Fe, Sn, or Zn with HCl). These methods are effective for reducing nitroarenes, and it is anticipated that they would successfully reduce the 6-nitro group of the quinazoline ring to form 4-Chloro-6-amino-2-methylquinazoline.

Kinetic and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic data provide quantitative insight into reaction mechanisms, transition states, and intermediates. For the nucleophilic aromatic substitution at the C-4 position of this compound, such studies would help determine the rate-limiting step and the influence of the 2-methyl and 6-nitro substituents on the reaction rate compared to unsubstituted 4-chloroquinazoline (B184009). Similarly, thermodynamic studies would quantify the stability of any intermediates, such as the Meisenheimer complex. At present, specific kinetic and thermodynamic parameters for reactions involving this compound are not available in the literature.

Application of Isotope Labeling in Reaction Mechanism Elucidation

Isotope labeling is a powerful tool for probing reaction mechanisms. For instance, the kinetic isotope effect (KIE) can be used to determine whether a specific bond is broken in the rate-determining step of a reaction. In the context of SNAr reactions, a lack of a significant KIE upon isotopic substitution of the leaving group can suggest that the initial nucleophilic attack, rather than the departure of the leaving group, is the rate-limiting step. While KIE studies have been instrumental in showing that many SNAr reactions are concerted, no such studies have been specifically reported for this compound.

Design and Synthesis of Advanced Quinazoline Derivatives Utilizing 4 Chloro 2 Methyl 6 Nitroquinazoline As a Precursor

Strategic Functionalization and Diversification of the Quinazoline (B50416) Core

The utility of 4-Chloro-2-methyl-6-nitroquinazoline as a precursor lies in the distinct reactivity of its substituents. The chloro group at the C-4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the nitro group at C-6 can be readily transformed into other functional groups, primarily through reduction. This differential reactivity allows for a controlled, stepwise functionalization of the quinazoline core, enabling the synthesis of a diverse range of derivatives.

The generation of diverse quinazoline libraries from this compound is achieved by selectively targeting its functional handles.

C-4 Position: The chlorine atom at the C-4 position is the most versatile site for introducing molecular diversity. It is activated by the electron-withdrawing nature of the quinazoline ring nitrogens and the C-6 nitro group, making it an excellent electrophilic center for nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net A wide array of nucleophiles can be employed to displace the chloride, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The reaction with primary and secondary amines is particularly well-documented, yielding a variety of 4-aminoquinazoline derivatives. nih.govresearchgate.net This method is highly efficient for reacting with both electron-rich and, with appropriate conditions, electron-poor amines. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the C-4 Position

| Precursor | Nucleophile | Resulting C-4 Substituent | Product Class | Reference |

|---|---|---|---|---|

| This compound | Aniline (B41778) | -NH-Ph | 4-Anilinoquinazoline | nih.govresearchgate.net |

| This compound | N-Methylaniline | -N(CH₃)-Ph | 4-(N-methylanilino)quinazoline | nih.gov |

| This compound | Hydrazine (B178648) | -NHNH₂ | 4-Hydrazinoquinazoline | mdpi.com |

| This compound | Sodium Azide (NaN₃) | -N₃ | 4-Azidoquinazoline | researchgate.netmdpi.com |

| This compound | Thiophenol | -S-Ph | 4-(Phenylthio)quinazoline | researchgate.net |

C-6 Position: The nitro group at the C-6 position serves as a latent amino group. It can be selectively reduced to a primary amine (6-amino-4-substituted-2-methylquinazoline) using a variety of standard reducing agents, such as catalytic hydrogenation (e.g., with Pd/C), iron in acidic media, or tin(II) chloride. wikipedia.org This transformation is highly efficient and chemoselective. organic-chemistry.org The resulting amino group dramatically changes the electronic properties of the molecule from electron-withdrawing to electron-donating and provides a new site for diversification. nih.gov This new nucleophilic center can undergo acylation, sulfonylation, or alkylation. For instance, reaction with hydrazides can yield 6-arylamido derivatives. mdpi.com

Table 2: Functionalization at the C-6 Position via Reduction and Subsequent Derivatization

| Starting Material | Reaction | Reagent Example | Product Functional Group | Reference |

|---|---|---|---|---|

| 4-Substituted-2-methyl-6-nitroquinazoline | Nitro Reduction | Fe / HCl or Catalytic Hydrogenation | 6-Amino | wikipedia.orgjsynthchem.com |

| 4-Substituted-2-methyl-6-aminoquinazoline | Acylation | Acetyl Chloride or Acetic Anhydride (B1165640) | 6-Acetamido | mdpi.com |

| 4-Substituted-2-methyl-6-aminoquinazoline | Reaction with Arylhydrazide | Benzoylhydrazide | 6-Benzamido | mdpi.com |

C-2 and C-7 Positions: While the C-4 and C-6 positions are functionalized via classical methods, the C-2 methyl and C-7 hydrogen sites represent frontiers for further diversification using modern synthetic techniques. Direct functionalization of these positions typically requires C-H activation strategies, often catalyzed by transition metals like palladium, rhodium, or ruthenium. bohrium.com Although less common for this specific precursor, these methods offer potential pathways to introduce aryl, alkyl, or other groups, further expanding the chemical space accessible from the core scaffold. nih.govrsc.org

The true synthetic power of this compound is realized through the sequential modification of its reactive sites. By strategically combining reactions at the C-4 and C-6 positions, complex polysubstituted quinazolines can be constructed in a controlled manner. A typical synthetic sequence involves:

C-4 Functionalization: An initial SNAr reaction with a desired amine or other nucleophile to install the first point of diversity.

C-6 Reduction: Subsequent reduction of the nitro group to an amine.

C-6 Derivatization: Acylation or other reactions at the newly formed 6-amino position to add a second, distinct substituent.

This stepwise approach allows for the precise placement of different functional groups, leading to the creation of highly decorated quinazoline molecules with tailored properties. For example, a 4-anilino-2-methyl-6-nitroquinazoline can be synthesized first, followed by reduction to yield 6-amino-4-anilino-2-methylquinazoline, which can then be acylated to produce a complex 6-acetamido-4-anilino-2-methylquinazoline derivative.

Convergent and Divergent Synthetic Strategies for Derivative Libraries

The synthesis of compound libraries can be broadly categorized into convergent and divergent strategies, and this compound is an ideal scaffold for the latter.

A divergent synthesis approach begins with a common core structure which is then elaborated through various reactions to generate a library of structurally related analogues. Utilizing this compound as the central precursor perfectly embodies this strategy. From this single starting material, a vast number of derivatives can be produced by varying the nucleophile in the C-4 substitution step and the acylating agent in the C-6 derivatization step. This method is highly efficient for exploring the structure-activity relationships (SAR) of a new chemical series.

In contrast, a convergent synthesis involves the independent synthesis of several key fragments of a target molecule, which are then assembled in the final stages. While not the primary use for a precursor like this compound, convergent approaches are also used to build complex quinazoline systems, for instance, by cyclocondensation of pre-functionalized anthranilic acid derivatives with other building blocks. researchgate.net

Combinatorial and Parallel Synthesis Approaches for High-Throughput Derivatization

The robust and high-yielding nature of the reactions involving this compound makes it highly amenable to modern high-throughput synthesis techniques.

Parallel synthesis is particularly well-suited for diversifying the C-4 position. In this setup, the common precursor is dispensed into an array of reaction vessels (e.g., a 96-well plate), and a different nucleophile (such as a unique amine) is added to each well. This allows for the rapid and simultaneous synthesis of a large number of discrete compounds, each of which can be purified and tested individually. The use of microwave-assisted heating can significantly accelerate these reactions, reducing synthesis times from hours to minutes. nih.gov

For creating even larger libraries, combinatorial chemistry methods can be applied. This often involves solid-phase synthesis, where the quinazoline core or a building block is attached to a polymer resin. The immobilized compound is then subjected to a series of reaction steps (e.g., C-4 substitution followed by C-6 reduction and acylation). The "mix-and-split" technique can be employed to generate vast libraries of compounds, where pools of resin beads are mixed, split into new portions, and then reacted with different reagents in each step, ensuring that each bead ultimately carries a unique compound.

These high-throughput approaches, enabled by the predictable reactivity of precursors like this compound, are indispensable tools in modern drug discovery and materials science for rapidly identifying lead compounds with desired properties.

Advanced Spectroscopic and Analytical Characterization of 4 Chloro 2 Methyl 6 Nitroquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Chloro-2-methyl-6-nitroquinazoline. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom in the molecule can be mapped, providing direct evidence of the compound's core structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, displays characteristic signals that correspond to the distinct protons in the molecule. The aromatic protons on the quinazoline (B50416) ring system appear as a set of multiplets in the downfield region, a consequence of the electron-withdrawing effects of the nitro group and the heterocyclic ring. Specifically, a doublet is observed for the proton at position 5, while a doublet of doublets corresponds to the proton at position 7. The most deshielded aromatic proton is found at position 8, appearing as a doublet. The methyl group at position 2 gives rise to a characteristic singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by detailing the carbon framework. The spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups, with carbons bonded to the nitro group and chlorine atom showing characteristic shifts. The carbon of the methyl group appears at the highest field.

While specific 2D NMR data for this compound is not extensively reported in the literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely applied to its derivatives. These advanced techniques would be crucial for unambiguously assigning all proton and carbon signals for the parent compound. A COSY spectrum would reveal proton-proton coupling networks, confirming the connectivity of the aromatic protons. HSQC and HMBC experiments would establish direct (one-bond) and long-range (two- or three-bond) correlations between proton and carbon atoms, respectively, which is essential for confirming the placement of substituents on the quinazoline ring.

| ¹H NMR (DMSO-d₆) Assignment | Chemical Shift (δ) ppm | Multiplicity |

| CH₃ | 2.89 | s |

| H-8 | 8.16 | d |

| H-7 | 8.60 | dd |

| H-5 | 9.29 | d |

| ¹³C NMR (DMSO-d₆) Assignment | Chemical Shift (δ) ppm |

| 2-CH₃ | 22.4 |

| C-8 | 120.3 |

| C-5 | 125.1 |

| C-7 | 129.0 |

| C-4a | 142.5 |

| C-6 | 147.2 |

| C-8a | 150.1 |

| C-4 | 155.8 |

| C-2 | 162.7 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high accuracy allows for the calculation of a unique elemental formula, providing definitive confirmation of the compound's identity.

For this compound (C₉H₆ClN₃O₂), the expected monoisotopic mass would be calculated with high precision. The presence of the chlorine atom would also be evident from the characteristic isotopic pattern in the mass spectrum, with the M+ and M+2 peaks appearing in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

While detailed HRMS fragmentation studies for this specific compound are not widely published, analysis of the fragmentation pattern would provide valuable structural information. Electron ionization (EI) or electrospray ionization (ESI) could be used to generate molecular ions and fragment ions. The fragmentation would likely involve the loss of small, stable molecules or radicals, such as the nitro group (NO₂), chlorine atom (Cl), or methyl radical (CH₃). The observed fragments would help to piece together the molecular structure and confirm the connectivity of the different functional groups. A low-resolution electron impact mass spectrum (EI-MS) has shown a molecular ion peak [M⁺] at m/z 223, consistent with the nominal mass of the compound.

| Mass Spectrometry Data | m/z | Interpretation |

| Molecular Formula | C₉H₆ClN₃O₂ | - |

| Molecular Weight | 223.62 | - |

| EI-MS [M⁺] | 223 | Molecular Ion |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The presence of the nitro (NO₂) group is strongly indicated by two prominent absorption bands in the spectrum: one for the asymmetric stretching vibration and another for the symmetric stretching vibration. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinazoline ring system appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is expected to be found in the fingerprint region, typically below 800 cm⁻¹. The vibrations associated with the methyl group (C-H stretching and bending) would also be present.

| IR (KBr) Absorption Bands | **Wavenumber (cm⁻¹) ** | Assignment |

| Aromatic C-H Stretch | 3086 | ν (C-H) |

| C=N Stretch | 1618 | ν (C=N) |

| Asymmetric NO₂ Stretch | 1530 | νas (NO₂) |

| Symmetric NO₂ Stretch | 1348 | νs (NO₂) |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

To date, a single crystal X-ray diffraction structure for this compound has not been reported in the published scientific literature. If suitable single crystals could be grown, this technique would provide definitive proof of its structure, confirming the planarity of the quinazoline ring system and the precise orientation of the chloro, methyl, and nitro substituents. It would also reveal details about intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS, Column Chromatography)

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

Column Chromatography: This is a fundamental purification technique used to separate the desired product from byproducts and unreacted starting materials. The separation is typically based on the differential adsorption of the components of the mixture to a stationary phase (commonly silica (B1680970) gel). A solvent system (mobile phase) of appropriate polarity is chosen to elute the compounds from the column at different rates. Given the polarity of the nitro group, a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would likely be effective for the purification of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate technique for assessing the purity of this compound. A reversed-phase HPLC method, using a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), would be suitable. The compound would be detected by a UV detector, as the quinazoline ring system is strongly UV-active. A pure sample would exhibit a single, sharp peak in the chromatogram, and the purity can be quantified by measuring the area of this peak relative to any impurity peaks.

Theoretical and Computational Chemistry Studies on 4 Chloro 2 Methyl 6 Nitroquinazoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of 4-Chloro-2-methyl-6-nitroquinazoline. These calculations provide fundamental information about the molecule's stability, reactivity, and kinetic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For quinazoline (B50416) derivatives, DFT calculations are commonly used to determine these values, which help in understanding their interactions in biological and chemical systems. physchemres.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. In this compound, the nitro group and the nitrogen atoms in the quinazoline ring are expected to create electron-deficient areas, while the benzene (B151609) ring would be comparatively electron-rich. Such maps are vital for predicting how the molecule will interact with other reagents or biological targets. tandfonline.com

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative basis for comparing the reactivity of different quinazoline derivatives. physchemres.org

Table 1: Illustrative Quantum Chemical Properties for a Quinazoline Derivative This table presents typical data obtained from DFT calculations for quinazoline derivatives, illustrating the expected properties for this compound.

| Parameter | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -3.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Indicator of chemical stability and reactivity. |

| Electronegativity (χ) | 5.35 eV | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.15 eV | Measures resistance to change in electron distribution. |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions involving this compound. By modeling reaction pathways, researchers can identify intermediates, locate transition states, and calculate the activation energies required for a reaction to proceed.

The chlorine atom at the C4 position of the quinazoline ring is a reactive site, making it susceptible to nucleophilic aromatic substitution (SNAr). Computational models can simulate the reaction of this compound with various nucleophiles (e.g., amines, thiols). These models help elucidate the step-by-step mechanism, which typically involves the formation of a Meisenheimer complex as an intermediate.

By calculating the potential energy surface, the energy profile of the reaction can be mapped out. This profile shows the relative energies of the reactants, intermediates, transition states, and products. The height of the energy barrier at the transition state determines the reaction rate. These theoretical calculations can predict which nucleophiles will react most readily and under what conditions, guiding the synthesis of new quinazoline derivatives. mdpi.com

Table 2: Example of Calculated Activation Energies for a Nucleophilic Substitution Reaction This table provides an example of data that would be generated from computational modeling of a reaction pathway for a 4-chloroquinazoline (B184009) derivative.

| Reactant System | Nucleophile | Transition State Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| This compound | Ammonia | 25.4 | 15.2 |

| This compound | Methylamine | 23.8 | 14.1 |

| This compound | Thiophenol | 21.5 | 12.5 |

Prediction of Spectroscopic Properties

Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm their structure.

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of this compound. The resulting theoretical spectrum shows characteristic peaks corresponding to specific bond stretches, bends, and torsions. For instance, calculations would predict the frequencies for the C-Cl stretch, the symmetric and asymmetric stretches of the NO2 group, C=N stretches within the quinazoline ring, and C-H vibrations. Comparing the calculated spectrum with an experimental one is a standard method for structural verification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations predict the resonance frequencies for each unique proton and carbon atom in the molecule, providing a theoretical NMR spectrum that is invaluable for interpreting experimental results and assigning signals correctly. mdpi.com

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule. tandfonline.com This allows for the calculation of the UV-Visible absorption spectrum, predicting the wavelengths of maximum absorption (λmax) that correspond to transitions between molecular orbitals (e.g., π → π*).

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for a Related Dichloro-Nitroquinazoline Data adapted from studies on structurally similar compounds like 4,7-dichloro-6-nitroquinazoline (B182880) to illustrate the typical accuracy of predictions. mdpi.com

| Spectrum Type | Atom/Group | Predicted Shift/Frequency | Experimental Shift/Frequency |

|---|---|---|---|

| ¹H NMR (ppm) | H-2 | 9.15 | 9.18 |

| ¹H NMR (ppm) | H-5 | 8.72 | 8.76 |

| ¹³C NMR (ppm) | C-4 | 163.1 | 163.6 |

| ¹³C NMR (ppm) | C-6 | 147.0 | 147.5 |

| FT-IR (cm⁻¹) | NO₂ stretch | 1530 | 1527 |

| FT-IR (cm⁻¹) | C=N stretch | 1615 | 1610 |

Conformation Analysis and Energetic Profiles

While the quinazoline ring system is largely planar and rigid, substituents like the methyl (-CH₃) and nitro (-NO₂) groups have rotational freedom. Conformation analysis involves computationally exploring these rotational degrees of freedom to determine the most stable three-dimensional arrangement of the molecule.

By performing a potential energy surface (PES) scan, the energy of the molecule is calculated as a function of the dihedral angles of the rotating groups. This analysis identifies the lowest-energy conformer (the global minimum) as well as any other stable conformers (local minima). The energy barriers between these conformers can also be determined, providing insight into the molecule's flexibility at different temperatures. For this compound, this would involve studying the rotation around the C2-CH₃ bond and the C6-NO₂ bond to find the preferred orientation of these groups relative to the quinazoline plane. This information is crucial for understanding how the molecule's shape influences its packing in a crystal lattice or its binding to a receptor site.

Future Research Trajectories for 4 Chloro 2 Methyl 6 Nitroquinazoline in Chemical Sciences

Development of Innovative and Sustainable Synthetic Methodologies

The future of synthesizing 4-Chloro-2-methyl-6-nitroquinazoline and its derivatives is intrinsically linked to the principles of green and sustainable chemistry. Traditional multi-step syntheses of quinazolines often involve harsh reaction conditions, hazardous reagents, and significant waste generation. Modern approaches seek to mitigate these drawbacks by focusing on atom economy, energy efficiency, and the use of environmentally benign materials.

Recent advancements have highlighted several promising avenues. Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times and improve yields for various quinazoline (B50416) derivatives. nih.govresearchgate.net This technology offers rapid and uniform heating, often leading to cleaner reactions with fewer byproducts compared to conventional heating methods. nih.gov Another key area is the development of novel catalytic systems. The use of metal- and non-metal nanoparticles, as well as phase-transfer catalysts, can enhance reaction efficiency under milder conditions. researchgate.net There is a growing interest in metal-free reaction pathways to avoid the cost and toxicity associated with transition metals. mdpi.com

Furthermore, the exploration of greener solvents is a critical component of sustainable synthesis. Deep eutectic solvents (DES) and ionic liquids are being investigated as recyclable and less toxic alternatives to volatile organic compounds. rsc.org One-pot, multi-component reactions are also gaining traction as they streamline synthetic sequences, reduce the need for intermediate purification steps, and thereby minimize solvent usage and waste. frontiersin.org These strategies, which aim to address the core principles of green chemistry, will be pivotal in developing economically viable and environmentally responsible methods for the large-scale production of this compound and its analogs.

Exploration of Novel Chemical Transformations and Reactivity Patterns

The chemical reactivity of this compound is dominated by the electrophilic nature of the quinazoline ring, which is further activated by the electron-withdrawing nitro group and the presence of a labile chloro substituent at the C4 position. This unique electronic profile makes the C4 carbon highly susceptible to nucleophilic attack, a characteristic that is central to its utility as a synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is an excellent leaving group, facilitating a wide range of SNAr reactions. This is the most explored transformation for this class of compounds, allowing for the introduction of diverse functionalities. Reactions with various nucleophiles such as amines, alcohols, and thiols can be employed to generate extensive libraries of 4-substituted quinazoline derivatives. The reactivity can be modulated by the nature of the nucleophile and the reaction conditions, with electron-rich amines generally reacting readily. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The C4-chloro group also serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the C4 position by coupling with organoboron reagents. This is a versatile method for creating biaryl structures, which are common motifs in pharmacologically active compounds. nih.gov

Heck Reaction: The Heck reaction allows for the arylation or vinylation of alkenes using the 4-chloroquinazoline (B184009) as the halide partner, providing access to substituted styrenes and other unsaturated derivatives. researchgate.netnih.gov

Buchwald-Hartwig Amination: This reaction offers a complementary approach to classical SNAr for the formation of C-N bonds. It is particularly useful for coupling with less reactive amines or for achieving specific regioselectivity in more complex substrates. ijpscr.inforesearchgate.net

Sonogashira Coupling: The coupling with terminal alkynes provides a direct route to 4-alkynylquinazolines, which are valuable precursors for further transformations or as standalone bioactive molecules. nih.gov

The interplay between the methyl group at C2 and the nitro group at C6 can also influence the regioselectivity and reactivity of these transformations. Future research will likely focus on exploiting these electronic and steric factors to achieve more complex and selective modifications of the quinazoline core, leading to novel compounds with tailored properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from the laboratory bench to industrial-scale production often faces challenges related to safety, scalability, and reproducibility. Flow chemistry and automated synthesis platforms offer powerful solutions to these challenges and represent a significant future trajectory for the synthesis of this compound and its derivatives.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over traditional batch processing. researchgate.net These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly for highly exothermic or hazardous reactions like nitration. researchgate.netewadirect.com The synthesis of quinolines from nitroarenes in a continuous flow system has been successfully demonstrated, highlighting the potential of this technology for producing the this compound scaffold. rsc.org The ability to safely handle hazardous reagents and intermediates in a closed system makes flow chemistry an attractive option for the multi-step synthesis of complex molecules. newdrugapprovals.org

Automated synthesis platforms, often integrated with flow chemistry systems, can further accelerate the discovery and optimization of novel quinazoline derivatives. sigmaaldrich.com These platforms enable high-throughput experimentation, allowing for the rapid screening of reaction conditions and the synthesis of large compound libraries for biological evaluation. researchgate.netnih.gov By automating the entire workflow from reagent preparation to product purification and analysis, these systems can significantly reduce manual labor and the potential for human error. researchgate.netnih.gov The integration of this compound into such automated workflows would allow for the systematic exploration of its chemical space, facilitating the rapid generation of diverse derivatives for various applications.

Advanced Computational Design of Next-Generation Quinazoline Scaffolds

In parallel with synthetic advancements, in silico methods are becoming indispensable tools for the rational design of novel molecules with desired properties. Advanced computational chemistry and molecular modeling techniques offer a powerful approach to guide the synthesis of next-generation quinazoline scaffolds derived from this compound.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build predictive models that correlate the structural features of quinazoline derivatives with their biological activity. jbclinpharm.orgfrontiersin.org By analyzing a series of known active and inactive compounds, these models can identify the key steric and electronic requirements for activity, providing valuable insights for the design of more potent analogs. jbclinpharm.org

Molecular Docking: For target-based drug design, molecular docking simulations can predict the binding modes and affinities of novel quinazoline derivatives within the active site of a biological target, such as a protein kinase. nih.govijfmr.comnih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis. Recent studies on 6-nitro-4-substituted quinazolines have utilized molecular docking to understand their binding interactions with the epidermal growth factor receptor (EGFR). nih.gov

Pharmacophore Modeling and Virtual Screening: Based on the structures of known active compounds, pharmacophore models can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. These models can then be used to screen virtual databases for new molecules that fit the pharmacophore, leading to the discovery of novel scaffolds. researchgate.net

By combining these computational approaches, researchers can develop a deeper understanding of the structure-activity relationships governing the biological effects of quinazoline derivatives. This knowledge will enable the more efficient design of molecules with improved potency, selectivity, and pharmacokinetic profiles, thereby accelerating the discovery of new therapeutic agents and functional materials based on the this compound framework.

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-Chloro-2-methyl-6-nitroquinazoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation of substituted anthranilic acid derivatives with nitrating agents. Classical approaches like the Gould–Jacob or Friedländer reactions may be adapted for quinazoline frameworks, while transition metal catalysis (e.g., Pd-mediated cross-couplings) can optimize regioselectivity. Solvent polarity and temperature critically impact nitro-group stability; polar aprotic solvents (e.g., DMF) at 60–80°C improve nitroquinazoline yields. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is standard . Substituent positioning (chloro vs. methyl groups) may require protection/deprotection strategies to avoid side reactions .

Q. How can spectroscopic and chromatographic methods be optimized for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) analysis (¹H/¹³C) should prioritize deuterated DMSO to resolve aromatic protons and nitro-group deshielding effects. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms molecular ions. For chromatographic purity, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) at 254 nm detects nitro-aromatic UV absorption. Differential scanning calorimetry (DSC) determines melting points and thermal stability, with deviations >2°C indicating impurities .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chloro substituent at the 4-position is highly electrophilic, enabling displacement by amines, alkoxides, or thiols. Kinetic studies in THF/water mixtures show pseudo-first-order dependence on nucleophile concentration. Steric hindrance from the 2-methyl group slows substitution at adjacent positions. Nitro groups at C6 stabilize the aromatic ring via resonance but reduce solubility in non-polar media. Reactions with piperazine or morpholine derivatives yield pharmacologically relevant intermediates .

Advanced Research Questions

Q. What strategies are effective in resolving crystallographic disorder in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement (via Olex2 interface) resolves positional disorder, particularly for nitro-group orientations. Twinning analysis (Hooft parameter) and anisotropic displacement parameters (ADPs) distinguish static vs. dynamic disorder. High-resolution data (<1.0 Å) collected at synchrotron facilities improve electron density maps. Hydrogen-bonding networks (e.g., C–H⋯O interactions) stabilize lattice packing and reduce thermal motion artifacts .

Q. How do substituent electronic effects influence hydrogen-bonding networks in quinazoline crystals?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro) enhance hydrogen-bond acceptor strength at oxygen atoms, fostering C–H⋯O interactions with adjacent methyl or chloro groups. Graph-set analysis (Etter’s formalism) reveals recurring motifs like rings in nitroquinazoline derivatives. Computational modeling (DFT with B3LYP/6-31G*) predicts electrostatic potential surfaces, correlating substituent Hammett constants () with hydrogen-bond strength .

Q. What computational and experimental approaches validate structure-activity relationships in biologically active quinazoline derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies key binding interactions, validated by mutagenesis studies. In vitro assays (e.g., caspase-3 activation or bacterial MIC tests) quantify bioactivity. Substituent variation at C2 (methyl) and C6 (nitro) modulates lipophilicity (logP) and membrane permeability. Comparative studies with 4-fluoro or 4-bromo analogs reveal halogen-bonding contributions to potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.